molecular formula C5H6NO3P B3256085 Pyridin-2-ylphosphonic Acid CAS No. 26384-86-1

Pyridin-2-ylphosphonic Acid

Cat. No. B3256085
CAS RN: 26384-86-1
M. Wt: 159.08 g/mol
InChI Key: YUDVSLYWECYFMN-UHFFFAOYSA-N
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Description

Pyridin-2-ylphosphonic Acid, also known as (pyridin-2-yl)phosphonic acid, is a chemical compound with the CAS Number: 26384-86-1 . It has a molecular weight of 159.08 and its IUPAC name is 2-pyridinylphosphonic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for Pyridin-2-ylphosphonic Acid is 1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Pyridin-2-ylphosphonic Acid has a melting point of 218-221°C . It is a powder at room temperature . The compound’s density and acidity coefficient (pKa) are not specified in the available resources .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Properties

Pyridin-2-ylphosphonic Acid derivatives show potential in biological applications. A study by Jansa et al. (2011) demonstrated the synthesis of polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids, where 4,6-Diamino-5-chloropyrimidin-2-ylphosphonic acid exhibited anti-influenza activity, suggesting its potential as a novel antiviral agent (Jansa et al., 2011).

Applications in Technology and Industry

Dialkyl pyridin-2-ylphosphonates, derivatives of Pyridin-2-ylphosphonic Acid, are used as corrosion inhibitors, dispersing agents, antistatics, and lubricant additives in various technological fields. This finding by Lee et al. (2014) highlights the compound's significance in industrial applications (Lee et al., 2014).

Role in Conformational Stabilization

Matczak-Jon et al. (2010) explored the role of hydrogen bonding in the conformational stabilization of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. The study provides insights into the molecular geometry and solid-state organization of these compounds, indicating their potential in designing new materials with specific properties (Matczak-Jon et al., 2010).

Synthesis of Complex Molecules

Reznikov et al. (2020) presented a synthetic strategy for nonracemic phosphoryl-substituted pyrrolidines and tetrahydropyrans, where Pyridin-2-ylphosphonic Acid derivatives were crucial intermediates. This research underlines the compound's role in synthesizing complex molecules for potential pharmacological applications (Reznikov et al., 2020).

Safety and Hazards

The safety information for Pyridin-2-ylphosphonic Acid includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridin-2-ylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NO3P/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDVSLYWECYFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-ylphosphonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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